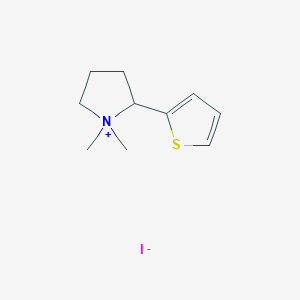
N~1~,N~2~,N~3~,N~4~,N~5~,N~6~-Hexahexadecylbenzene-1,2,3,4,5,6-hexamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~,N~3~,N~4~,N~5~,N~6~-Hexahexadecylbenzene-1,2,3,4,5,6-hexamine is a synthetic organic compound characterized by a benzene ring substituted with six hexadecylamine groups. This compound is notable for its amphiphilic properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~,N~3~,N~4~,N~5~,N~6~-Hexahexadecylbenzene-1,2,3,4,5,6-hexamine typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.
Hexadecylation: Aniline is then reacted with hexadecyl bromide in the presence of a base such as sodium hydroxide to form N-hexadecylaniline.
Hexahexadecylation: The final step involves the reaction of N-hexadecylaniline with benzene-1,2,3,4,5,6-hexacarboxylic acid chloride in the presence of a base to form N1,N~2~,N~3~,N~4~,N~5~,N~6~-Hexahexadecylbenzene-1,2,3,4,5,6-hexamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: N1,N~2~,N~3~,N~4~,N~5~,N~6~-Hexahexadecylbenzene-1,2,3,4,5,6-hexamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more hexadecylamine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products:
Oxidation: Formation of hexadecylbenzene derivatives with oxidized amine groups.
Reduction: Formation of hexadecylbenzene derivatives with reduced amine groups.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~,N~3~,N~4~,N~5~,N~6~-Hexahexadecylbenzene-1,2,3,4,5,6-hexamine has several scientific research applications:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: Employed in the study of cell membrane interactions and as a model compound for amphiphilic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and lubricants.
Wirkmechanismus
The mechanism of action of N1,N~2~,N~3~,N~4~,N~5~,N~6~-Hexahexadecylbenzene-1,2,3,4,5,6-hexamine involves its interaction with lipid bilayers and cell membranes. The hexadecylamine groups facilitate insertion into lipid bilayers, disrupting membrane integrity and affecting cellular processes. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of biological membranes.
Similar Compounds:
- N~1~,N~2~,N~3~,N~4~,N~5~,N~6~-Hexahexylbenzene-1,2,3,4,5,6-hexamine
- N~1~,N~2~,N~3~,N~4~,N~5~,N~6~-Hexaoctadecylbenzene-1,2,3,4,5,6-hexamine
Comparison: N1,N~2~,N~3~,N~4~,N~5~,N~6~-Hexahexadecylbenzene-1,2,3,4,5,6-hexamine is unique due to its specific chain length of hexadecyl groups, which imparts distinct amphiphilic properties. Compared to N1,N~2~,N~3~,N~4~,N~5~,N~6~-Hexahexylbenzene-1,2,3,4,5,6-hexamine, it has longer alkyl chains, resulting in different solubility and interaction characteristics. Compared to N1,N~2~,N~3~,N~4~,N~5~,N~6~-Hexaoctadecylbenzene-1,2,3,4,5,6-hexamine, it has shorter alkyl chains, which may affect its ability to form micelles and other structures.
Eigenschaften
| 113419-21-9 | |
Molekularformel |
C102H204N6 |
Molekulargewicht |
1514.7 g/mol |
IUPAC-Name |
1-N,2-N,3-N,4-N,5-N,6-N-hexahexadecylbenzene-1,2,3,4,5,6-hexamine |
InChI |
InChI=1S/C102H204N6/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-103-97-98(104-92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)100(106-94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4)102(108-96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6)101(107-95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)99(97)105-93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3/h103-108H,7-96H2,1-6H3 |
InChI-Schlüssel |
UKXPMZAQFAXQPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNC1=C(C(=C(C(=C1NCCCCCCCCCCCCCCCC)NCCCCCCCCCCCCCCCC)NCCCCCCCCCCCCCCCC)NCCCCCCCCCCCCCCCC)NCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]-](/img/structure/B14303251.png)
![2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide](/img/structure/B14303252.png)

![Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14303280.png)

![N-[Di(propan-2-yl)boranyl]pyridin-2-amine](/img/structure/B14303297.png)



![N-(Diphenylmethyl)-N'-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B14303328.png)
